L-Glucitol-1-13C L-Glucitol-1-13C
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206267
InChI:
SMILES:
Molecular Formula: C₅¹³CH₁₄O₆
Molecular Weight: 183.17

L-Glucitol-1-13C

CAS No.:

Cat. No.: VC0206267

Molecular Formula: C₅¹³CH₁₄O₆

Molecular Weight: 183.17

* For research use only. Not for human or veterinary use.

L-Glucitol-1-13C -

Specification

Molecular Formula C₅¹³CH₁₄O₆
Molecular Weight 183.17

Introduction

Fundamental Characteristics of L-Glucitol-1-13C

Chemical Structure and Nomenclature

L-Glucitol-1-13C is a carbon-13 labeled version of L-glucitol, where the carbon at position 1 is specifically enriched with the stable 13C isotope. L-Glucitol itself is the L-enantiomer of glucitol, also known as L-sorbitol or D-gulitol . It belongs to the chemical class of sugar alcohols (polyols), which are hydrogenated forms of carbohydrates where the carbonyl group has been reduced to a hydroxyl group .

The chemical formula of L-Glucitol-1-13C remains C6H14O6, identical to unlabeled L-glucitol, but with 13C replacing 12C at the first carbon position. The IUPAC name for L-glucitol is (2R,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol, while L-glucitol-1-13C would be described as (2R,3S,4S,5S)-[1-13C]-hexane-1,2,3,4,5,6-hexol .

Structural Comparison with Related Compounds

L-Glucitol-1-13C differs from D-glucitol (D-sorbitol) in its stereochemistry. While both are hexitols with identical functional groups, they represent mirror images of each other. D-glucitol is commonly found in nature and has widespread commercial applications as a sweetener and laxative , whereas L-glucitol is less common but still present in certain biological systems, including as a metabolite in Saccharomyces cerevisiae (baker's yeast) .

Carbon-13 Labeling in Biochemical Research

Detection Methods for 13C-Labeled Compounds

13C-labeled compounds can be detected through several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR provides direct detection of the labeled carbon, while proton NMR can detect the isotope effects on adjacent hydrogen atoms. This makes NMR particularly valuable for structural analysis and metabolite identification .

  • Mass Spectrometry (MS): The mass difference between 12C and 13C allows MS to distinguish labeled from unlabeled molecules, enabling quantitative analysis of isotope enrichment in metabolic studies .

  • Magnetic Resonance Spectroscopy (MRS): In vivo detection of 13C-labeled metabolites is possible through MRS techniques, allowing researchers to study metabolism in living tissues without invasive procedures .

Advanced techniques have been developed to enhance the sensitivity of 13C detection, such as the proton magnetic resonance spectroscopy method described for detecting 13C labeling of glutamate and glutamine in human brain tissue .

Synthesis and Production of L-Glucitol-1-13C

Chemical Synthesis Approaches

The synthesis of L-glucitol-1-13C typically begins with appropriately 13C-labeled precursors. While the search results don't provide specific synthesis protocols for L-glucitol-1-13C, the metabolic pathways for sorbitol synthesis provide insights into potential synthetic routes.

One approach might involve the reduction of L-glucose-1-13C to produce L-glucitol-1-13C, similar to how D-sorbitol is produced from D-glucose. Alternatively, synthesis might utilize enzyme-catalyzed reactions, as suggested by metabolic studies showing the conversion of labeled hexoses to sorbitol .

Research has demonstrated that D-[6-13C]glucose and D-[1-13C]fructose can be converted directly into D-sorbitol via the aldose reductase and sorbitol dehydrogenase pathways, respectively . Similar enzymatic approaches could potentially be adapted for the synthesis of L-glucitol-1-13C.

Applications in Scientific Research

Metabolic Pathway Studies

One of the primary applications of L-glucitol-1-13C is in metabolic research, particularly for investigating carbohydrate metabolism pathways. When administered to biological systems, the 13C label can be tracked as it moves through metabolic transformations, providing valuable information about:

  • Metabolic flux rates and directions

  • Pathway preferences under different conditions

  • Enzyme activities and specificities

  • Metabolic responses to physiological or pathological states

Studies involving sorbitol have demonstrated that various 13C-labeled hexoses can contribute to sorbitol synthesis through different pathways . For example, research has shown that D-[6-13C]glucose and D-[1-13C]fructose are converted directly into D-sorbitol via the aldose reductase and sorbitol dehydrogenase pathways, respectively, while D-[1-13C]ribose and [2-13C]glycerol contribute to sorbitol synthesis through the D-glyceraldehyde pool .

Analytical Reference Standards

L-Glucitol-1-13C serves as an important analytical standard for research laboratories and quality control applications. As a reference material, it provides a benchmark for identifying and quantifying L-glucitol in experimental samples . The isotopic labeling makes it particularly valuable as an internal standard for mass spectrometry and NMR studies, where the labeled compound can be distinguished from native molecules.

Comparative Biology and Yeast Metabolism

L-Glucitol has been identified as a metabolite in Saccharomyces cerevisiae (baker's yeast) , making L-glucitol-1-13C a valuable tool for studying yeast metabolism. The compound can be used to investigate:

  • Carbohydrate utilization pathways in yeast

  • Metabolic differences between yeast strains

  • Stress responses involving polyol metabolism

  • Evolutionary aspects of sugar alcohol metabolism

These studies contribute to our understanding of fundamental cellular processes and may have applications in biotechnology, where yeast is used for various industrial processes.

Analytical Methods for L-Glucitol-1-13C Detection and Quantification

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is particularly well-suited for detecting and quantifying 13C-labeled compounds. For L-glucitol-1-13C, both 13C-NMR and 1H-NMR with 13C decoupling can provide detailed information about:

  • The position and enrichment level of the 13C label

  • Structural confirmation of the L-glucitol backbone

  • Detection of metabolic products derived from the labeled compound

  • Quantitative analysis of isotope incorporation in metabolic studies

Advanced NMR techniques can enhance sensitivity, allowing detection of lower concentrations of labeled compounds. This is particularly important for in vivo studies or when working with limited sample quantities .

Mass Spectrometry Applications

Mass spectrometry offers complementary capabilities for L-glucitol-1-13C analysis, providing:

  • High-sensitivity detection of isotope incorporation

  • Ability to distinguish between different isotopomers (molecules with the same number but different positions of isotopic labels)

  • Quantitative measurement of isotopic enrichment

  • Structural identification of metabolites derived from the labeled precursor

The characteristic mass shift of +1 Da for each 13C atom makes it readily identifiable in mass spectra, allowing for precise tracking in complex biological samples.

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